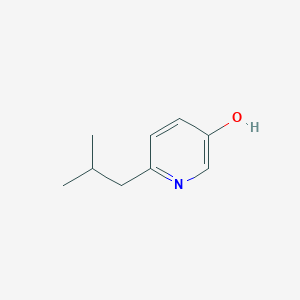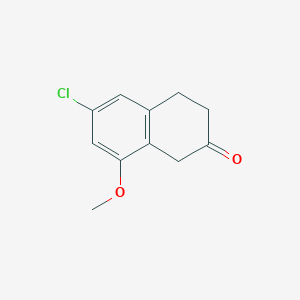![molecular formula C7H5BrN2O B13669489 3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)
3-Bromoimidazo[1,2-a]pyridin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromoimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 3-position and a hydroxyl group at the 7-position makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[1,2-a]pyridin-7-ol can be synthesized through a one-pot tandem cyclization/bromination reaction. The process involves the reaction of 2-aminopyridine with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The cyclization to form the imidazo[1,2-a]pyridine core is promoted by further bromination .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 3-Bromoimidazo[1,2-a]pyridin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed.
Major Products:
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: Ketones or aldehydes derived from the hydroxyl group.
Cyclization Products: More complex fused heterocyclic compounds.
科学的研究の応用
3-Bromoimidazo[1,2-a]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromoimidazo[1,2-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death .
類似化合物との比較
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
3-Chloroimidazo[1,2-a]pyridin-7-ol: Similar structure but with a chlorine atom instead of bromine.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Uniqueness: 3-Bromoimidazo[1,2-a]pyridin-7-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
特性
分子式 |
C7H5BrN2O |
|---|---|
分子量 |
213.03 g/mol |
IUPAC名 |
3-bromo-1H-imidazo[1,2-a]pyridin-7-one |
InChI |
InChI=1S/C7H5BrN2O/c8-6-4-9-7-3-5(11)1-2-10(6)7/h1-4,9H |
InChIキー |
BKFNLVODDSKBDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CC1=O)NC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
![Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669432.png)
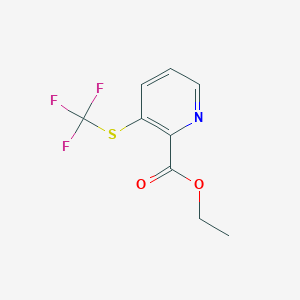

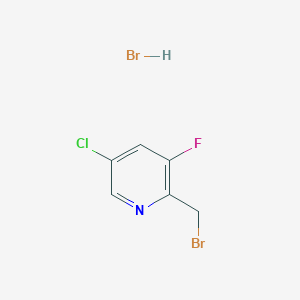
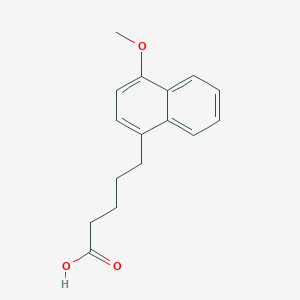
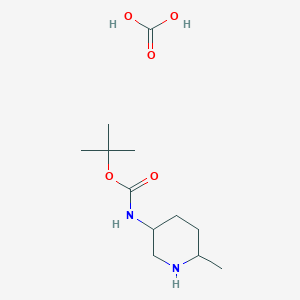
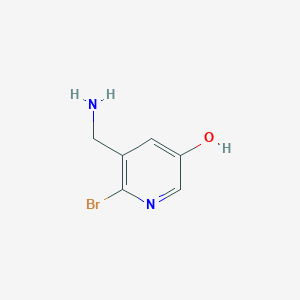
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
